N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Description
This compound features a thieno[3,2-b]pyridine core substituted with a 4-ethyl group, a 7-hydroxy group, and a 5-oxo moiety. The synthesis of analogous carboxamide derivatives, such as those involving substituted benzaldehydes and thiourea (), highlights the role of acid-catalyzed cyclization and carboxamide formation in constructing similar heterocyclic systems .
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-4-21-12-5-6-26-16(12)15(22)14(18(21)24)17(23)20-11-7-9(2)10(19)8-13(11)25-3/h5-8,22H,4H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQGKAHWBNXSOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=C(C(=C3)C)Cl)OC)O)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thieno[3,2-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the functional groups: The chloro, methoxy, and methyl groups are introduced through substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a probe to study biological processes, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Target Compound: Thieno[3,2-b]pyridine core. Analog 1 (): 1,2,3,4-Tetrahydropyrimidine core.
- Synthesized via condensation of substituted benzaldehydes, thiourea, and N-(4-chloro/methoxyphenyl)-3-oxobutanamide under acidic conditions .
- These cores are part of Fyn kinase inhibitors, emphasizing the role of fused heterocycles in targeting enzymatic activity .
Key Insight: The thienopyridine core in the target compound may offer enhanced π-π stacking interactions compared to tetrahydropyrimidines, while imidazo/pyrazolo systems prioritize planar rigidity for kinase binding .
Substituent Analysis
Research Findings and Hypothetical Activity
While explicit pharmacological data for the target compound are absent, the following inferences are drawn from structural analogs:
Hydrogen Bonding : The 7-hydroxy and 5-oxo groups may facilitate crystal packing (as in ’s hydrogen-bonding analyses) or target binding .
Kinase Inhibition Potential: Thienopyridine derivatives share topological similarities with ’s Fyn kinase inhibitors, suggesting possible kinase-targeted activity .
Solubility and Bioavailability : The 4-chloro-2-methoxy-5-methylphenyl group may reduce solubility compared to ’s simpler aryl substituents, necessitating formulation optimization .
Biological Activity
N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide (CAS Number: 1251688-09-1) is a synthetic compound with a complex thieno[3,2-b]pyridine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties. This article reviews the biological activity of this compound based on various studies, synthesizing findings from diverse sources.
The chemical formula for the compound is , with a molecular weight of 392.9 g/mol. Its structure includes multiple functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇ClN₂O₄S |
| Molecular Weight | 392.9 g/mol |
| CAS Number | 1251688-09-1 |
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of cellular processes, which is critical for its therapeutic effects.
Antibacterial Activity
Research has indicated that this compound exhibits significant antibacterial properties against various strains of bacteria. For instance, it has shown effectiveness against Gram-positive bacteria, which are often resistant to conventional antibiotics.
Case Study Findings:
- Zone of Inhibition: In studies using the agar-well diffusion method, N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine demonstrated a notable zone of inhibition against Staphylococcus aureus and Escherichia coli.
- Staphylococcus aureus: MIC = 75 µM
- Escherichia coli: MIC = 50 µM
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. It has been found to inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Research Findings:
- Cell Line Studies: In vitro studies showed that the compound induced apoptosis in cancer cells by activating caspase pathways.
- Growth Inhibition: The compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating its potential as a therapeutic agent.
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IC50 Values |
|---|---|---|
| Antibacterial | Staphylococcus aureus | MIC = 75 µM |
| Escherichia coli | MIC = 50 µM | |
| Anticancer | Various cancer cell lines | IC50 = ~10 µM |
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation and functionalization. Key steps include:
- Cyclization : Formation of the thienopyridine core via [3+3] cycloaddition using ethyl acetoacetate derivatives and sulfur-containing precursors (e.g., thiophene analogs) under reflux in ethanol or DMF .
- Carboxamide Coupling : Reacting the thienopyridine intermediate with 4-chloro-2-methoxy-5-methylphenylamine using coupling agents like EDCI/HOBt in dichloromethane .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >95% purity.
- Critical Factors : Temperature control during cyclization (80–100°C) and stoichiometric ratios of coupling agents significantly impact yield (reported 60–75%) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : A combination of techniques is essential:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H⋯O bonds stabilizing the thienopyridine core) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 445.12) .
- FT-IR : Confirms carbonyl (C=O at 1680–1700 cm) and hydroxyl (O–H at 3200–3400 cm) groups .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- pH Stability : The compound degrades in acidic conditions (pH <3) due to hydrolysis of the carboxamide bond. Neutral to slightly basic conditions (pH 7–9) enhance stability .
- Thermal Stability : Decomposition occurs above 200°C (DSC/TGA data). Store at 2–8°C in inert atmospheres to prevent oxidation of the hydroxy group .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields in the final coupling step?
- Methodological Answer :
- Catalyst Screening : Replace EDCI/HOBt with Pd-catalyzed Buchwald-Hartwig coupling for aryl-amide bonds, improving yields to >85% .
- Solvent Optimization : Use DMF instead of THF to enhance solubility of the thienopyridine intermediate .
- In-line Monitoring : Employ HPLC-MS to track intermediate formation and adjust reagent ratios dynamically .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Crystallographic Validation : When NMR signals overlap (e.g., methoxy and ethyl groups), single-crystal X-ray diffraction provides unambiguous confirmation of substituent positions .
- Isotopic Labeling : Use N-labeled precursors to clarify nitrogen environments in the pyridine ring .
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities .
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to identify potential binding pockets influenced by the chloro and methoxy groups .
- ADMET Prediction : Tools like SwissADME assess bioavailability (LogP ≈3.2) and cytochrome P450 interactions, guiding lead optimization .
- MD Simulations : Evaluate conformational stability in aqueous environments to prioritize derivatives with enhanced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
